2-(4-Bromo-2-fluorophenyl)quinazoline
Description
Structure
3D Structure
Properties
CAS No. |
1260811-76-4 |
|---|---|
Molecular Formula |
C14H8BrFN2 |
Molecular Weight |
303.13 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)quinazoline |
InChI |
InChI=1S/C14H8BrFN2/c15-10-5-6-11(12(16)7-10)14-17-8-9-3-1-2-4-13(9)18-14/h1-8H |
InChI Key |
ZRAMWUAXBDHOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 4 Bromo 2 Fluorophenyl Quinazoline
Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline (B50416) Ring System
The quinazoline scaffold is a fused heterocyclic system, comprising a benzene (B151609) ring and a pyrimidine (B1678525) ring. The reactivity of this system towards substitution reactions is not uniform across the two rings. nih.gov
Electrophilic Substitution: The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is generally resistant to electrophilic attack. wikipedia.org Conversely, the fused benzene ring is more susceptible to electrophilic substitution. The general order of reactivity for electrophilic substitution on the benzene portion of an unsubstituted quinazoline is positions 8 > 6 > 5 > 7. wikipedia.org Nitration, a classic electrophilic aromatic substitution, has been shown to occur on the quinazoline system, typically yielding the 6-nitro derivative under treatment with fuming nitric acid in concentrated sulfuric acid. nih.gov The presence of the bulky 2-(4-Bromo-2-fluorophenyl) substituent would sterically and electronically influence the precise location and feasibility of further electrophilic attack on the benzene ring.
Nucleophilic Substitution: The pyrimidine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org In 2,4-dihaloquinazolines, the C-4 position is significantly more reactive towards nucleophiles, a phenomenon attributed to the α-nitrogen effect. nih.gov This allows for selective substitution at this site. While the C-2 position in the parent compound is already substituted, reactions involving 2- and 4-halo derivatives readily undergo displacement by various nucleophiles. wikipedia.org For instance, reactions with sodamide or hydrazine (B178648) on halo-quinazolines can yield 4-amino and 4-hydrazine quinazolines, respectively. nih.gov The electronic properties of the 2-aryl substituent play a significant role in modulating the reactivity of the quinazoline core towards nucleophiles. nih.govnih.gov
Reactivity Profiles of the Bromine and Fluorine Substituents on the Phenyl Ring
The halogen substituents on the phenyl ring are key to the synthetic versatility of 2-(4-Bromo-2-fluorophenyl)quinazoline. The bromine and fluorine atoms exhibit distinct reactivity profiles that can be exploited for selective chemical modifications.
The carbon-bromine bond at the 4-position of the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for the introduction of a wide array of functional groups at this specific position.
Key cross-coupling strategies applicable to the bromo substituent include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds. nih.govlibretexts.org
Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, providing access to a diverse range of arylamine derivatives. wikipedia.orgorganic-chemistry.org
Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene to create a new, substituted alkene, extending the carbon framework of the molecule. organic-chemistry.orgnih.gov
Sonogashira Coupling: This strategy involves the coupling of the aryl bromide with a terminal alkyne, leading to the formation of an internal alkyne and providing a route to compounds with linear scaffolds. nih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the aryl bromide, offering another efficient method for C-C bond formation. nih.gov
These reactions are highly valued for their functional group tolerance and generally high yields. The choice of catalyst, ligands, and reaction conditions is crucial for achieving the desired transformation efficiently.
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Aryl-Aryl (C-C) | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands |
| Buchwald-Hartwig | Amine (R₂NH) | Aryl-Nitrogen (C-N) | Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands (e.g., BINAP, XPhos) |
| Heck | Alkene (CH₂=CHR) | Aryl-Vinyl (C-C) | Pd(OAc)₂ or PdCl₂ with phosphine ligands |
| Sonogashira | Terminal Alkyne (RC≡CH) | Aryl-Alkynyl (C-C) | Pd complex (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) |
| Negishi | Organozinc (R-ZnX) | Aryl-Aryl/Alkyl (C-C) | Pd(PPh₃)₄ or other Pd(0) complexes |
The bromine and fluorine atoms significantly influence the electronic landscape of the phenyl ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the entire molecule and its potential binding interactions in biological systems. nih.gov
In the context of electrophilic aromatic substitution on the phenyl ring, both bromine and fluorine are ortho-, para-directing activators. However, since the phenyl ring is already heavily substituted, further substitution reactions on this ring are sterically hindered and generally require harsh conditions. The primary role of the bromine atom is to serve as a leaving group in cross-coupling reactions. The C-F bond is significantly stronger and generally unreactive under the conditions used for C-Br bond functionalization, ensuring the selective transformation of the bromo-substituted position.
Oxidation and Reduction Chemistry of the Quinazoline Core
The quinazoline nucleus can undergo both oxidation and reduction reactions, primarily involving the nitrogen-containing pyrimidine ring.
Oxidation: The nitrogen atoms in the quinazoline ring can be oxidized to form N-oxides. nih.govmdpi.com Direct oxidation of the quinazoline scaffold can be challenging due to a lack of selectivity, often yielding a mixture of N-1 and N-3 oxides, as well as quinazolin-4(3H)-one as a major by-product. nih.govmdpi.com For instance, treatment with reagents like monoperphthalic acid can lead to such mixtures. mdpi.com However, specific biocatalysts have been shown to transform quinazoline into quinazoline 3-oxide with high yield and selectivity. nih.govresearchgate.net Oxidation with hydrogen peroxide in an acidic medium can also lead to the formation of 3,4-dihydro-4-oxoquinazoline. nih.gov
Reduction: The pyrimidine ring of the quinazoline system can be selectively reduced. Catalytic hydrogenation is a common method to produce 1,2,3,4-tetrahydroquinazoline derivatives. enamine.netgatech.edu However, controlling the selectivity of this transformation can be difficult, as over-reduction is a potential side reaction. nih.gov Recent advancements have led to the development of specific catalytic systems, such as cobalt-amido cooperative catalysts, that can efficiently and selectively perform transfer hydrogenation on N-heteroarenes, converting them to their dihydro-derivatives. nih.gov Gold nanoparticles have also been reported as effective catalysts for the chemoselective hydrogenation of the heterocyclic ring in quinolines, a related system. nih.gov Such methods are crucial for accessing reduced quinazoline scaffolds while preserving other functional groups in the molecule. nih.gov
Addition Reactions and Associated Mechanistic Studies
The polarized C=N double bond in the pyrimidine ring of quinazoline is susceptible to addition reactions. wikipedia.org Protonation at the N-3 position enhances the electrophilicity of the C-4 carbon, making it vulnerable to attack by nucleophiles. wikipedia.org This can lead to the addition of various small molecules, including water (hydration), hydrogen cyanide, and sodium bisulfite, across the N3-C4 bond. wikipedia.org
Mechanistic studies of transformations involving the quinazoline scaffold, particularly metal-catalyzed cross-coupling reactions, generally follow established pathways. For example, the Heck reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and finally, reductive elimination to regenerate the catalyst. nih.gov Similarly, the Buchwald-Hartwig amination proceeds through steps of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. wikipedia.org
Analysis of Chemo- and Regioselectivity in Multi-Step Synthetic Pathways
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity in multi-step syntheses. The differential reactivity of the various positions on the molecule is the key to designing selective synthetic routes.
A prime example of regioselectivity is seen in quinazolines bearing multiple different halogen atoms. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl. researchgate.net This hierarchy allows for sequential, site-selective modifications. For a hypothetical molecule containing both a bromo and a chloro substituent, the bromo position could be selectively functionalized using a cross-coupling reaction while leaving the chloro position intact for a subsequent transformation.
In scenarios involving 2,4-dihaloquinazolines, nucleophilic substitution preferentially occurs at the more activated C-4 position. nih.gov Synthetic strategies can exploit this by first performing a nucleophilic substitution at C-4, followed by a cross-coupling reaction at a halogen on the C-2 position or on an attached phenyl ring.
Furthermore, chemists can employ protecting or deactivating group strategies. A highly reactive site, such as the C-4 position, can be temporarily converted into a less reactive group (e.g., a thioether). nih.govnih.gov This allows for chemical modifications to be performed at other, less reactive sites of the molecule. Following these transformations, the original functionality at the C-4 position can be restored or converted into a different desired group. nih.govnih.gov This strategic manipulation of reactivity is fundamental to the construction of complex, polysubstituted quinazoline derivatives from a single precursor.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 4 Bromo 2 Fluorophenyl Quinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete structural map of 2-(4-Bromo-2-fluorophenyl)quinazoline can be assembled.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the proton spectrum is expected to exhibit distinct signals corresponding to the protons on the quinazoline (B50416) ring and the substituted phenyl ring. The protons of the quinazoline moiety (H5, H6, H7, H8) would typically appear in the aromatic region (δ 7.5–8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions. The H5 and H8 protons are often shifted further downfield due to anisotropic effects. The single proton on the quinazoline ring, H4, is anticipated to be a singlet and significantly downfield, potentially above δ 9.0 ppm.
The three protons on the 4-bromo-2-fluorophenyl ring would also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and bromine atoms. The fluorine atom, being ortho to one proton (H3'), will cause a characteristic splitting pattern (a doublet of doublets) due to both ³J(H-H) and ³J(H-F) coupling.
¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. nih.gov A single resonance would be expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons (as seen in the ¹H NMR) would confirm its position on the phenyl ring.
Predicted ¹H NMR Data for this compound The data in this table is predicted based on chemical structure and analysis of similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H4 (Quinazoline) | 9.3 - 9.5 | s (singlet) | - |
| H5 (Quinazoline) | 8.1 - 8.3 | d (doublet) | ~8.0 |
| H8 (Quinazoline) | 8.0 - 8.2 | d (doublet) | ~8.0 |
| H6/H7 (Quinazoline) | 7.6 - 7.9 | m (multiplet) | - |
| H6' (Phenyl) | 7.8 - 8.0 | t (triplet) | ~8.5 (H-H) |
| H3' (Phenyl) | 7.6 - 7.7 | dd (doublet of doublets) | ~8.5 (H-H), ~1.5 (H-F) |
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each of the 14 carbon atoms. The chemical shifts are influenced by the hybridization and the electronic environment. Carbons of the quinazoline ring typically appear between δ 120 and 160 ppm. The C2 and C4 carbons, being directly bonded to nitrogen, are expected at the lower field end of this range. The carbon atom attached to the fluorine (C2') will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a doublet, which is a key diagnostic feature. The carbon attached to bromine (C4') will have its chemical shift influenced by the heavy atom effect.
Predicted ¹³C NMR Data for this compound The data in this table is predicted based on chemical structure and analysis of similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Quinazoline) | 158 - 162 |
| C4 (Quinazoline) | 150 - 153 |
| C8a (Quinazoline) | 148 - 150 |
| C4a (Quinazoline) | 128 - 130 |
| C5-C8 (Quinazoline) | 125 - 135 |
| C1' (Phenyl) | 125 - 128 |
| C2' (Phenyl, C-F) | 160 - 163 (d, ¹J(C-F) ≈ 250 Hz) |
| C3' (Phenyl) | 118 - 120 (d, ²J(C-F) ≈ 20 Hz) |
| C4' (Phenyl, C-Br) | 122 - 125 |
| C5' (Phenyl) | 133 - 135 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks within the quinazoline and the phenyl rings, confirming the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly vital for connecting the 4-bromo-2-fluorophenyl substituent to the C2 position of the quinazoline ring, by observing a correlation from H6' of the phenyl ring to C2 of the quinazoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule, for instance, by showing through-space correlations between protons on the phenyl ring and protons on the quinazoline ring.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
HR-ESI-MS is a soft ionization technique that allows for the accurate mass determination of the molecular ion, typically as the protonated species [M+H]⁺. For this compound (C₁₄H₈BrFN₂), the high-resolution measurement allows for the determination of its elemental composition with high precision. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of a bromine atom, two peaks of nearly equal intensity would be observed for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), separated by approximately 2 m/z units. This isotopic signature is a definitive confirmation of the presence of one bromine atom in the molecule.
Predicted HR-ESI-MS Data for this compound The data in this table is predicted based on theoretical calculations.
| Ion | Calculated m/z for C₁₄H₉BrFN₂⁺ [M+H]⁺ |
|---|---|
| [M+H]⁺ with ⁷⁹Br | 302.9982 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the aromatic rings and the various C-H, C=N, C=C, C-F, and C-Br bonds. Quinazoline compounds typically show strong absorption bands in the 1630–1475 cm⁻¹ range due to the aromatic ring vibrations.
Predicted IR Absorption Bands for this compound The data in this table is predicted based on characteristic group frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3050 - 3100 | Aromatic C-H stretching |
| 1620 - 1640 | C=N stretching (quinazoline ring) |
| 1500 - 1600 | C=C aromatic ring stretching |
| 1200 - 1250 | C-F stretching |
| 1000 - 1100 | In-plane C-H bending |
| 750 - 850 | Out-of-plane C-H bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The quinazoline ring system, along with the substituted phenyl ring, constitutes the primary chromophore, the part of the molecule responsible for absorbing light. tanta.edu.eg
The electronic spectrum of this compound is expected to be characterized by absorptions in the UV region, typically between 200 and 400 nm. libretexts.org These absorptions arise from specific types of electronic transitions involving π and non-bonding (n) electrons within the aromatic rings and the nitrogen heteroatoms. The primary transitions anticipated for this molecule are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.comyoutube.com Due to the extended conjugated system of the quinazoline and phenyl rings, these transitions are expected to be intense and occur at relatively high energies (shorter wavelengths). libretexts.org
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atoms of the quinazoline ring, to a π* antibonding orbital. youtube.comyoutube.com These transitions are typically less intense than π → π* transitions and occur at lower energies (longer wavelengths). youtube.com
Table 1: Anticipated Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity | Associated Chromophore |
|---|---|---|---|---|
| π → π | π bonding to π antibonding | 200-300 nm | High (ε > 10,000) | Quinazoline and Phenyl Rings |
| n → π | n non-bonding to π antibonding | >300 nm | Low (ε < 2,000) | Quinazoline Nitrogen Atoms |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation in the solid state.
While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-(4-Bromophenyl)quinazolin-4(3H)-one, provides valuable insight into the expected molecular architecture. iucr.org In the crystal structure of this analogue, the quinazoline unit is nearly planar. iucr.org A significant structural feature is the dihedral angle between the plane of the quinazoline ring system and the attached bromophenyl ring, which was found to be 47.6 (1)°. iucr.org A similar non-coplanar arrangement would be expected for this compound due to steric hindrance between the two ring systems. The crystal packing is stabilized by various intermolecular interactions. iucr.org
Table 2: Illustrative Crystallographic Data for a Related Compound: 3-(4-Bromophenyl)quinazolin-4(3H)-one
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₉BrN₂O | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P 2₁/n | iucr.org |
| a (Å) | 16.961 (3) | iucr.org |
| b (Å) | 3.9530 (8) | iucr.org |
| c (Å) | 17.698 (3) | iucr.org |
| β (°) | 93.168 (11) | iucr.org |
| Volume (ų) | 1184.8 (4) | iucr.org |
| Z | 4 | iucr.org |
| Dihedral Angle (Quinazoline/Phenyl) | 47.6 (1)° | iucr.org |
Note: This data is for a structurally similar compound and serves to illustrate the type of information obtained from X-ray crystallography.
Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for analyzing such compounds.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reverse-phase HPLC method would likely be employed. In this setup, the compound would be passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analyte between the two phases. By monitoring the eluent with a UV detector set to an absorption maximum of the compound, its retention time can be determined, and its purity can be assessed by integrating the peak area.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The analysis of this compound via GC would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A mass spectrometer (MS) is often coupled with GC (GC-MS), allowing for both separation and identification based on the mass-to-charge ratio of the fragmented molecule. longdom.org This provides definitive structural confirmation and purity analysis. longdom.org
Syntheses of related quinazoline derivatives often rely on column chromatography for purification, and reaction progress is monitored by thin-layer chromatography (TLC), highlighting the importance of these methods in handling such compounds. iucr.orglongdom.org
Table 3: Typical Chromatographic Methods for Analysis of Quinazoline Derivatives
| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Principle of Separation | Application |
|---|---|---|---|---|
| Reverse-Phase HPLC | Octadecylsilane (C18) | Acetonitrile/Water or Methanol/Water | Polarity and hydrophobic interactions | Purity assessment, quantitative analysis |
| Gas Chromatography (GC) | Polysiloxane (e.g., DB-5) | Helium or Nitrogen | Volatility and interaction with stationary phase | Purity assessment, identification (with MS) |
High-Resolution Spectroscopic Studies of Molecular Adducts and Non-Covalent Interactions
The study of molecular adducts and non-covalent interactions is crucial for understanding the supramolecular chemistry and crystal engineering of this compound. These weak interactions, including hydrogen bonds, halogen bonds, and π-π stacking, govern how molecules recognize each other and assemble into larger, ordered structures in the solid state. rsc.org
Based on its structure, this compound is capable of participating in several types of non-covalent interactions:
Hydrogen Bonding: Although the parent quinazoline ring lacks a classic hydrogen bond donor, weak C—H···N hydrogen bonds can form between the C-H groups of one molecule and the nitrogen atoms of the quinazoline ring of a neighboring molecule. iucr.org
Halogen Bonding: The bromine and fluorine substituents on the phenyl ring can act as halogen bond donors, interacting with Lewis basic sites, such as the nitrogen atoms of the quinazoline ring on an adjacent molecule.
π-π Stacking Interactions: The planar, electron-rich aromatic systems of the quinazoline and phenyl rings can engage in π-π stacking interactions. researchgate.net These interactions are significant in stabilizing the crystal lattice of aromatic compounds. researchgate.net In related structures, centroid-centroid distances between stacked rings are typically in the range of 3.7 to 3.8 Å. researchgate.net
These interactions can be studied experimentally through single-crystal X-ray diffraction and computationally through methods like Density Functional Theory (DFT). rsc.org Understanding these interactions is key to predicting and controlling the solid-state properties of the material.
Table 4: Potential Non-Covalent Interactions in this compound
| Interaction Type | Atoms/Groups Involved | Significance |
|---|---|---|
| Hydrogen Bond (Weak) | Aromatic C-H (donor) and Quinazoline N (acceptor) | Directional control in crystal packing |
| Halogen Bond | C-Br or C-F (donor) and Quinazoline N (acceptor) | Influences molecular assembly and conformation |
| π-π Stacking | Quinazoline and Phenyl aromatic rings | Major contributor to crystal lattice stabilization |
Computational Chemistry and Theoretical Studies of 2 4 Bromo 2 Fluorophenyl Quinazoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods are used to predict molecular structure, reactivity, and various spectroscopic properties. For a molecule like 2-(4-Bromo-2-fluorophenyl)quinazoline, these calculations would provide invaluable insights into its chemical nature.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. nih.govnih.govnih.govresearchgate.net By calculating the electron density, DFT can accurately predict the geometry, energy, and various properties of a compound. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, bond lengths, and bond angles. Furthermore, DFT is used to predict spectroscopic data, such as infrared and NMR spectra, which can be compared with experimental results to confirm the compound's structure. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.netyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.
Electrostatic Potential (ESP) Maps and Reactivity Sites
Molecular Electrostatic Potential (ESP) maps are visual tools that illustrate the charge distribution within a molecule. researchgate.netresearchgate.net These maps are color-coded to show regions of negative electrostatic potential (typically in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically in blue), which are prone to nucleophilic attack. An ESP map of this compound would reveal the electron-rich and electron-deficient areas, thereby predicting the sites of interaction with other molecules and potential hydrogen bonding locations.
Calculation of Activation Energy Barriers for Proposed Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by determining the energy profiles of chemical reactions. This involves calculating the energies of reactants, transition states, and products. The activation energy barrier, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. For synthetic pathways involving this compound, these calculations could be used to support or refute proposed mechanisms and to understand the factors influencing the reaction's feasibility and speed.
Determination of Molecular Descriptors (e.g., Dipole Moment, Absolute Hardness, Absolute Electronegativity, Reactivity Index)
A range of molecular descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:
Absolute Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Absolute Electronegativity (χ): Represents the molecule's ability to attract electrons.
Global Reactivity Index (ω): A parameter that quantifies the global electrophilic nature of a molecule.
Calculation of these descriptors for this compound would provide a quantitative basis for understanding its reactivity and comparing it with other related compounds.
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By simulating the interactions between the atoms of the molecule and its environment (such as a solvent or a biological receptor), MD can provide insights into the conformational flexibility of the molecule and the nature of its intermolecular interactions. For this compound, MD simulations could be used to explore its different possible shapes (conformers) in solution and to study how it might bind to a biological target, such as a protein's active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. libretexts.orgwikipedia.orgresearchgate.net These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with experimental screening. nih.gov
In the context of quinazoline (B50416) derivatives, 2D and 3D-QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govscilit.comfrontiersin.org For instance, a study on a series of substituted quinazolines as antimicrobial agents utilized the genetic function approximation (GFA) to develop QSAR models. scilit.com These models revealed the importance of specific electronic, steric, and lipophilic parameters in governing the antimicrobial potency.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous structures provide valuable insights. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for quinazoline derivatives targeting enzymes such as the epidermal growth factor receptor (EGFR). frontiersin.org These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding capabilities are favorable or unfavorable for activity.
Based on such studies, it can be inferred that the 4-bromo and 2-fluoro substituents on the phenyl ring of this compound play a crucial role in its interaction with biological targets. The bromine atom can contribute to both steric and hydrophobic interactions, while the highly electronegative fluorine atom can modulate the electronic properties of the ring and participate in hydrogen bonding.
A hypothetical QSAR model for a series of 2-phenylquinazoline analogs could be represented by an equation such as:
pIC50 = β0 + β1(LogP) + β2(HOMO) + β3(LUMO) + β4(Steric_Descriptor)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents lipophilicity, HOMO and LUMO are the energies of the highest occupied and lowest unoccupied molecular orbitals, and Steric_Descriptor accounts for the spatial arrangement of substituents. The coefficients (β) would be determined through statistical analysis of a training set of compounds with known activities.
Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on the Biological Activity of this compound Analogs
| Descriptor | Physicochemical Property | Potential Influence on Activity |
| LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |
| HOMO Energy | Electron-donating ability | Influences charge-transfer interactions with the biological target. |
| LUMO Energy | Electron-accepting ability | Important for interactions with electron-rich residues in the active site. |
| Dipole Moment | Polarity | Governs long-range electrostatic interactions with the target protein. |
| Molecular Weight | Size | Can impact steric hindrance and the overall fit within a binding site. |
Molecular Docking Studies for Ligand-Target Interactions and Binding Affinity Assessment
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. ukaazpublications.com This method is crucial for understanding the molecular basis of drug action and for virtual screening of compound libraries to identify potential drug candidates. ukaazpublications.com
For quinazoline derivatives, molecular docking studies have been extensively used to investigate their interactions with various therapeutic targets, including kinases, DNA gyrase, and phosphodiesterases. tandfonline.comlums.ac.irnih.gov These studies have provided detailed insights into the binding modes and have helped to rationalize the observed structure-activity relationships.
In the case of this compound, molecular docking simulations can predict its binding pose within the active site of a target protein. For example, if targeting a kinase like EGFR, the quinazoline core would likely form key hydrogen bonds with backbone residues in the hinge region of the ATP-binding site, a common binding motif for quinazoline-based inhibitors. nih.gov
The 2-(4-bromo-2-fluorophenyl) substituent would then project into a deeper hydrophobic pocket. The bromine atom at the 4-position could engage in halogen bonding or hydrophobic interactions, while the fluorine atom at the 2-position might form specific interactions with nearby amino acid residues.
Table 2: Potential Molecular Interactions of this compound with a Hypothetical Kinase Active Site
| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residues |
| Quinazoline Nitrogen (N1) | Hydrogen Bond Acceptor | Hinge region backbone NH (e.g., Met) |
| Quinazoline Nitrogen (N3) | Hydrogen Bond Acceptor | Hinge region backbone NH (e.g., Met) |
| 4-Bromo-2-fluorophenyl Ring | Hydrophobic (π-π stacking) | Aromatic residues (e.g., Phe, Tyr) |
| Bromine Atom | Halogen Bond/Hydrophobic | Electron-rich atoms or hydrophobic pockets |
| Fluorine Atom | Hydrogen Bond/Electrostatic | Polar residues (e.g., Ser, Thr) or backbone atoms |
The results of docking studies are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. Comparing the docking scores of a series of analogs can help in identifying compounds with potentially higher potency. ijlpr.com
Application of Machine Learning Algorithms in Quinazoline Derivative Research
Machine learning (ML), a subset of artificial intelligence, has gained significant traction in drug discovery for its ability to learn from vast datasets and make predictions on new data. mdpi.com In the context of quinazoline derivatives, ML algorithms can be applied to various aspects of the research and development pipeline, from predicting biological activity to designing novel compounds with desired properties. biointerfaceresearch.com
Machine learning models, such as support vector machines (SVM), random forests (RF), and neural networks, can be trained on datasets of quinazoline compounds with experimentally determined activities. nih.gov These models can then be used to predict the activity of virtual compounds, including derivatives of this compound, with a high degree of accuracy. This approach can significantly accelerate the identification of promising lead candidates.
One of the key advantages of ML is its ability to handle complex, non-linear relationships between chemical structures and biological activities that might be missed by traditional QSAR models. For example, an ML model could learn intricate patterns related to the combined effects of multiple substituents on the quinazoline scaffold.
Table 3: Application of Different Machine Learning Algorithms in Quinazoline Research
| Machine Learning Algorithm | Application in Quinazoline Research | Predicted Outcome |
| Support Vector Machines (SVM) | Classification of active vs. inactive compounds. | Binary activity prediction (Active/Inactive). |
| Random Forests (RF) | Regression analysis to predict pIC50 values. | Continuous biological activity value. |
| Neural Networks (NN) | De novo design of novel quinazoline derivatives. | Generation of new chemical structures with desired properties. |
| k-Nearest Neighbors (k-NN) | Similarity-based activity prediction. | Activity prediction based on the most similar known compounds. |
Furthermore, generative ML models can be employed for the de novo design of novel quinazoline derivatives. By learning the underlying patterns of known active compounds, these models can propose new structures that are likely to exhibit the desired biological activity, thus expanding the chemical space for drug discovery.
Structure Activity Relationship Sar Investigations of Quinazoline Derivatives with Emphasis on Halogenated Phenyl Moieties
Influence of Substituents on the Quinazoline (B50416) Core (Positions 2, 3, 4, 6, 7, 8) on Modulating Biological Activity
The quinazoline scaffold is a privileged structure in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents at several key positions. mdpi.comnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to positions 2, 3, 4, 6, 7, and 8 of the quinazoline ring are critical in determining the potency and selectivity of these compounds for a range of biological targets. nih.govnih.gov
Position 2: The substituent at the C-2 position plays a significant role in defining the compound's interaction with target proteins. In the case of 2-(4-Bromo-2-fluorophenyl)quinazoline, the substituted phenyl ring at this position is a primary determinant of its activity. The nature of this aryl group, including its electronic and steric properties, is crucial. For instance, the introduction of imidazole or other heterocyclic rings at the C-2 position has been shown to confer potent anti-inflammatory or antimicrobial activities, respectively. nih.govresearchgate.net
Position 3: The N-3 position is another critical site for modification. Substitution at this position can influence the molecule's orientation within a binding pocket. In many quinazolinone derivatives, bulky substituents at the N-3 position are thought to target the hinge region of kinase enzymes, leading to more stable and favorable binding. nih.gov
Position 4: The C-4 position is frequently targeted for modification to enhance biological effects. An amine or substituted amine at this position is a common feature in many potent anticancer agents, including EGFR inhibitors. nih.gov The development of lipophilicity at the C-4 position is often desired to improve inhibitory affinity. researchgate.net Anionic reagents are known to readily attack this position, highlighting its reactivity. scispace.com
Positions 6 and 8: Halogenation at the C-6 and C-8 positions of the quinazoline core has been shown to enhance the antimicrobial activities of quinazolinone derivatives. nih.gov A nitro group at the C-6 position, combined with a phenyl ring at C-8, has been associated with improved anticancer potency. researchgate.net However, in some contexts, certain substitutions can be detrimental; for example, an iodo-group at C-6 was found to reduce the antimicrobial activity of some 2,4,6-trisubstituted quinazolines. nih.gov
Position 7: Substitutions at the C-7 position, often with groups that can form hydrogen bonds, are also important for receptor interaction, particularly in kinase inhibitors.
The following table summarizes the general influence of substituents on the quinazoline core based on various studies.
| Position | Type of Substituent | General Impact on Biological Activity |
| 2 | Aryl, Heterocycle | Primary determinant of target interaction; influences anti-inflammatory and antimicrobial properties. nih.govresearchgate.net |
| 3 | Bulky Groups | Can enhance binding to kinase hinge regions. nih.gov |
| 4 | Amine, Substituted Amine | Often crucial for anticancer activity (e.g., EGFR inhibitors). nih.gov |
| 6 | Halogens, Nitro Group | Can enhance antimicrobial and anticancer activities. researchgate.netnih.gov |
| 7 | Electron-donating groups | Can increase the activity of kinase inhibitors. |
| 8 | Halogens, Phenyl Group | Can improve antimicrobial and anticancer potency. researchgate.netnih.gov |
Specific Role of Bromine and Fluorine on the Phenyl Ring in Defining Receptor Interactions and Modulating Biological Response
The presence and position of halogen atoms on the 2-phenyl ring of quinazoline derivatives are critical for modulating their biological activity. In this compound, the bromine and fluorine atoms have distinct roles in defining receptor interactions.
Fluorine: The fluorine atom at the ortho-position (C-2) of the phenyl ring has several effects. Its high electronegativity can alter the electronic profile of the phenyl ring, influencing pKa and creating favorable electrostatic interactions with the receptor. nih.gov The introduction of fluorine can also enhance metabolic stability and membrane permeation. researchgate.net In some quinazoline derivatives, a fluorine substitution on the phenyl ring has been linked to higher anticancer activity. nih.gov Studies on the interaction between halogenated quinazolinone derivatives and human serum albumin (HSA) indicated that the presence of fluorine enhanced binding affinity primarily through hydrophobic interactions. researchgate.net
Bromine: The bromine atom at the para-position (C-4) of the phenyl ring also significantly influences the compound's properties. Being larger than fluorine, bromine can form halogen bonds and engage in van der Waals interactions within the receptor's binding site. researchgate.net Research on Aurora A kinase inhibitors demonstrated that compounds with a halogen substitution, specifically a bromine atom, on the terminal phenyl ring exhibited the most potent inhibitory activity. mdpi.comnih.gov This suggests that the bromine atom may occupy a specific pocket in the active site, contributing to a stronger binding affinity. The replacement of chlorine with bromine on the quinazoline ring has been shown to be beneficial for cytotoxic activity, indicating the favorable role of specific halogens. nih.gov
The combination of both a 2-fluoro and a 4-bromo substituent creates a unique electronic and steric profile on the phenyl ring. This di-substitution pattern can lock the phenyl ring into a preferred conformation, which may be optimal for fitting into the target receptor's active site.
The following table summarizes the effects of halogen substitutions on the phenyl ring of quinazoline derivatives.
| Halogen | Position on Phenyl Ring | Role in Receptor Interaction | Impact on Biological Response |
| Fluorine | Ortho (C-2) | Electrostatic interactions, hydrophobic interactions. researchgate.net | Can enhance anticancer activity and metabolic stability. nih.govresearchgate.net |
| Bromine | Para (C-4) | Van der Waals forces, halogen bonding. researchgate.net | Associated with potent kinase inhibition and cytotoxicity. nih.govmdpi.com |
Analysis of Conformational Preferences and Spatial Orientation in Dictating Activity
The substituents on the phenyl ring, particularly the ortho-fluoro group in this compound, can impose steric constraints that influence the preferred dihedral angle. This steric hindrance can restrict the rotation of the phenyl ring, leading to a more rigid conformation. A locked, favorable conformation can reduce the entropic penalty upon binding to a receptor, thereby increasing binding affinity.
Rational Design of Multifunctional Quinazoline Scaffolds Based on SAR Principles
The quinazoline ring is considered a "privileged scaffold" because it can serve as a template for designing ligands for a wide variety of biological targets. mdpi.commdpi.com Rational drug design leverages the extensive SAR data available for quinazoline derivatives to create new molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
The design of multifunctional quinazoline scaffolds involves a molecular hybridization strategy, where the quinazoline core is combined with other pharmacologically active moieties to create a single molecule that can interact with multiple targets. nih.gov This approach is particularly promising for complex diseases like cancer and Alzheimer's disease, where targeting multiple pathways simultaneously can lead to better therapeutic outcomes. mdpi.comsemanticscholar.org
SAR principles guide this design process in several ways:
Target-Specific Modifications: Based on the known SAR for a particular target (e.g., a kinase), specific substituents can be placed at key positions (e.g., C-4, C-6, C-7) on the quinazoline ring to optimize interactions.
Introduction of Halogens: The knowledge that halogens like bromine and fluorine can enhance binding affinity and modulate activity allows for their rational placement on the 2-phenyl ring to improve potency, as seen in the design of kinase inhibitors. nih.govmdpi.com
By applying these principles, researchers can rationally design novel quinazoline derivatives, such as those based on the this compound structure, to create multifunctional agents for various therapeutic applications.
Integration of Computational Approaches (e.g., QSAR, Molecular Docking) in SAR Elucidation
Computational chemistry plays a vital role in understanding and predicting the SAR of quinazoline derivatives, saving significant time and resources in the drug discovery process. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. nih.gov For quinazoline derivatives, QSAR models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with their activity. biointerfaceresearch.comresearchgate.net For example, a QSAR model might reveal that the presence of an electronegative halogen at a specific position on the phenyl ring is a strong positive contributor to the anticancer activity of a set of compounds. nih.gov These models can then be used to predict the activity of newly designed molecules before they are synthesized.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies can provide a visual representation of how it fits into the active site of a target protein, such as a kinase. biointerfaceresearch.com These simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the receptor. researchgate.net Docking can help to explain the experimental SAR data at a molecular level; for instance, it could show why a bromine atom at the C-4 position of the phenyl ring leads to higher potency by demonstrating a favorable interaction with a specific residue in the binding pocket. mdpi.com This information is invaluable for the rational design of new, more potent inhibitors. nih.gov
Together, QSAR and molecular docking provide a powerful toolkit for elucidating the SAR of quinazoline derivatives, guiding the design of new compounds with enhanced biological activity.
Absence of a "this compound" in the scientific literature
An extensive review of the scientific literature and chemical databases reveals a significant lack of specific research on the biological activities of the compound "this compound." Despite the broad interest in quinazoline derivatives for their therapeutic potential, this particular molecule does not appear to have been synthesized or evaluated for its effects on key cellular pathways, such as Receptor Tyrosine Kinase (RTK) inhibition, PI3K/Akt/mTOR pathway modulation, or its ability to induce apoptosis and cell cycle arrest.
The requested article, which was to focus solely on the mechanistic investigations of "this compound," cannot be generated due to the absence of empirical data for this specific compound. While numerous studies have explored the biological activities of structurally similar quinazoline analogues, extrapolating these findings to "this compound" would be scientifically unfounded and speculative.
Research in the field has extensively documented the diverse biological effects of the quinazoline scaffold. For instance, various derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both critical targets in cancer therapy. nih.govbohrium.comekb.egnih.govresearchgate.nettbzmed.ac.irijpbs.comnih.govmdpi.com Similarly, the modulation of the PI3K/Akt/mTOR signaling pathway by certain quinazoline-based compounds has been a subject of investigation. ekb.egnih.gov
Furthermore, the induction of programmed cell death (apoptosis) and cell cycle arrest are well-documented mechanisms of action for several quinazoline derivatives. nih.govmdpi.comresearchgate.netnih.govnih.govnih.govfrontiersin.org Studies have also explored the potential for some quinazolines to act as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and Protein Lysine Methyltransferases like G9a. nih.govnih.govnih.govnih.govscilit.comnih.govrsc.orgresearchgate.netresearchgate.netnuph.edu.ua
However, it is crucial to reiterate that these findings pertain to other molecules within the broader quinazoline class. The specific biological activities of a compound are dictated by its unique three-dimensional structure and substituent pattern. The presence and position of the bromo and fluoro groups on the phenyl ring at the 2-position of the quinazoline core in "this compound" would confer distinct electronic and steric properties, leading to a unique pharmacological profile that cannot be predicted from related compounds.
Therefore, until "this compound" is synthesized and subjected to rigorous biological evaluation, any discussion of its mechanistic effects on cellular pathways would be purely hypothetical. The scientific community awaits future studies that may shed light on the potential therapeutic value of this specific chemical entity.
Mechanistic Investigations of Biological Activity of Quinazoline Derivatives Academic Research Focus
Anti-Angiogenic Mechanisms (e.g., Reduction of Basic Fibroblast Growth Factor (bFGF), Inhibition of Vascular Endothelial Growth Factor (VEGF) Production)
The anti-angiogenic properties of quinazoline (B50416) derivatives, including compounds structurally related to 2-(4-Bromo-2-fluorophenyl)quinazoline, are a significant area of academic research. The primary mechanism investigated involves the inhibition of key signaling pathways that promote the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.gov
Inhibition of Vascular Endothelial Growth Factor (VEGF) Production: A predominant mechanism underlying the anti-angiogenic activity of this class of compounds is the targeting of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. frontiersin.org Specifically, certain 2,4-disubstituted quinazoline derivatives have been shown to potently inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmums.ac.ir VEGF exerts its biological effects by binding to transmembrane receptors like VEGFR-2, which possess a cytoplasmic tyrosine kinase domain. nih.gov This binding event triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signals that promote endothelial cell proliferation, migration, and survival—all key steps in angiogenesis. nih.govmdpi.com
Research has demonstrated that quinazoline derivatives can significantly downregulate the phosphorylation of VEGFR-2. nih.gov By inhibiting the kinase activity of VEGFR-2, these compounds effectively block the signaling pathway at an early stage. This blockade leads to a significant downregulation of both VEGF and VEGFR-2 expression in vitro, thereby disrupting the crucial loop that sustains tumor-associated neovascularization. nih.govmums.ac.ir
Reduction of Basic Fibroblast Growth Factor (bFGF): The role of basic Fibroblast Growth Factor (bFGF) in the context of anti-angiogenic therapy is complex. While the primary focus for many quinazoline inhibitors is the VEGF/VEGFR axis, bFGF is recognized as another key pro-angiogenic factor. nih.gov It is a prominent factor in the development of resistance to anti-VEGF therapies. nih.gov Studies have shown that tumor hypoxia, which can be induced by anti-VEGF treatments, often leads to an upregulation of bFGF expression. nih.gov Therefore, while direct reduction of bFGF by this compound is not explicitly detailed, the broader mechanistic understanding of anti-angiogenic resistance suggests that effective, long-term angiogenesis inhibition may require targeting both the VEGF and bFGF signaling pathways. nih.gov
| Target | Mechanism of Action by Quinazoline Derivatives | Biological Outcome |
|---|---|---|
| VEGFR-2 | Inhibition of receptor tyrosine kinase activity, preventing autophosphorylation. nih.gov | Downregulation of VEGF/VEGFR-2 signaling pathway, reduced endothelial cell proliferation and migration. nih.govmums.ac.ir |
| bFGF | Upregulated as a resistance mechanism to anti-VEGF therapy. nih.gov | Potential for continued angiogenesis despite VEGF blockade, highlighting a target for combination therapies. nih.gov |
Characterization of Interactions with Specific Biological Receptors (e.g., α1-Adrenergic Receptors)
The quinazoline scaffold is a well-established pharmacophore known for its interaction with various biological receptors, notably the α1-adrenergic receptors (α1-ARs). nih.govnih.gov These receptors are members of the G protein-coupled receptor (GPCR) family and are involved in mediating numerous physiological responses within the sympathetic nervous system. nih.gov
Several quinazoline derivatives have been developed as potent and selective α1-AR antagonists, used clinically for conditions like hypertension and benign prostatic hyperplasia. nih.gov The interaction with α1-ARs is a defining characteristic of the biological activity of many compounds containing this heterocyclic system. Pharmacophore models based on quinazoline antagonists have been developed to understand the key structural requirements for binding. nih.gov These models indicate that the quinazoline moiety itself is crucial for receptor recognition and affinity. nih.gov The specific substitution pattern on the quinazoline ring, such as the 2-phenyl group in this compound, influences the binding affinity and selectivity for α1-AR subtypes (α1A, α1B, and α1D). nih.gov
Molecular-Level Mechanisms Underlying Antimicrobial Effects
Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. dntb.gov.uaresearchgate.netnih.gov The molecular mechanisms are varied, but often involve interference with essential microbial processes.
Structure-activity relationship (SAR) studies have consistently revealed that the nature and position of substituents on the quinazoline ring are critical for antimicrobial potency. nih.gov The presence of a halogen atom, such as the bromo group in this compound, is frequently associated with enhanced activity. nih.gov While the specific mechanism for this individual compound is not detailed, research on structurally similar quinoline (B57606) derivatives points towards the inhibition of microbial DNA gyrase as a plausible mode of action. nih.gov DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.gov By inhibiting this enzyme, the compounds prevent bacterial proliferation. Other proposed mechanisms for this class of compounds include disruption of the microbial cell wall and interference with DNA structures. nih.gov
Elucidation of Molecular Interactions with Biological Macromolecules (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The biological activity of this compound at a molecular level is governed by a combination of non-covalent interactions with its biological targets, such as enzymes or receptors. These interactions anchor the molecule within a binding pocket, ensuring proper orientation for its inhibitory or antagonistic effects.
Hydrogen Bonding: The quinazoline ring contains nitrogen atoms that can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (e.g., the backbone N-H of an amino acid) in a protein's active site. nih.gov These directed interactions are crucial for the specific recognition and binding affinity of the ligand. nih.gov
Halogen Bonding: The presence of bromine and fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom on a biological macromolecule. rsc.org The bromine atom, in particular, is an effective halogen bond donor. rsc.orgbohrium.com This type of interaction has been observed in the crystal structures of related 3-(2-halophenyl)quinazoline-4-thione derivatives, where C=S···Br interactions contribute to the crystal packing. nih.gov Such bonds can be comparable in strength to classical hydrogen bonds and play a significant role in ligand-protein recognition and binding stability. bohrium.com
π-π Stacking: The planar, aromatic nature of both the quinazoline core and the bromofluorophenyl substituent makes them ideal for engaging in π-π stacking interactions. researchgate.net These interactions occur with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the binding site of a target protein. nih.gov Crystal structure analysis of a related compound, 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine, shows that the planar quinazoline systems engage in π-π stacking interactions between adjacent molecules, with centroid-centroid distances of approximately 3.76 Å. researchgate.net This demonstrates the inherent capacity of this molecular scaffold to form stabilizing stacking interactions, which are a key component of its binding to biological macromolecules.
| Interaction Type | Participating Moiety on Compound | Potential Interacting Partner on Macromolecule | Significance |
|---|---|---|---|
| Hydrogen Bonding | Quinazoline ring nitrogens | Amino acid residues with donor groups (e.g., -NH, -OH) | Provides specificity and contributes to binding affinity. nih.gov |
| Halogen Bonding | Bromine atom | Lewis basic sites (e.g., backbone carbonyl oxygen, Ser/Thr hydroxyl) | Adds to binding energy and directional orientation. rsc.orgbohrium.com |
| π-π Stacking | Quinazoline and phenyl rings | Aromatic amino acid side chains (Phe, Tyr, Trp) | Stabilizes the ligand-protein complex. researchgate.net |
Advanced Applications of 2 4 Bromo 2 Fluorophenyl Quinazoline in Chemical Biology Research
Development of Quinazoline (B50416) Derivatives as Fluorescent Probes for Cellular and Molecular Imaging
Quinazoline derivatives have emerged as promising candidates for fluorescent probes and biological imaging reagents, owing to their favorable biocompatibility and high efficiency. rsc.org The development of small-molecule fluorescent probes is crucial for tracking biological macromolecules and understanding cellular processes with high sensitivity and selectivity. nih.gov These probes typically consist of a pharmacophore for target recognition and a fluorophore for visualization. nih.gov The quinazoline moiety can serve as an excellent pharmacophore or as part of the core fluorophore structure, making its derivatives, including 2-(4-Bromo-2-fluorophenyl)quinazoline, highly suitable for developing advanced imaging tools. nih.govunipi.it For instance, certain quinazoline-based probes have been successfully used for the visualization and subcellular localization of α1-Adrenergic receptors in cancer cells. nih.gov
The design of fluorescent probes based on the quinazoline scaffold often follows the donor-acceptor principle, a classic method for synthesizing new fluorescent molecules with tunable properties. rsc.org In this framework, the quinazoline ring can act as an electron acceptor, which, when conjugated with various electron-donating groups, creates a system with significant intramolecular charge transfer (ICT). This ICT character is sensitive to the local environment, forming the basis for many sensing applications.
Key design strategies include:
Pharmacophore-Fluorophore Coupling: The quinazoline core can be the specific binding element (pharmacophore) for a biological target. nih.gov A separate fluorophore, such as coumarin or fluorescein (B123965), is then attached via a linker. nih.gov The design must ensure that the fluorophore does not sterically hinder the pharmacophore's interaction with its target. nih.gov
Integration into a π-Extended System: The quinazoline ring can be an integral part of a larger, π-conjugated system that constitutes the fluorophore itself. benthamdirect.comresearchgate.net Functionalization by incorporating aryl or other substituents allows for the creation of these extended π-conjugated systems, which are essential for luminescence. researchgate.net
Use of Halogen Substituents: The bromo and fluoro groups on the 2-phenyl ring of this compound are pivotal. The bromine atom is particularly useful as it can be readily substituted via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the straightforward attachment of various fluorophores or modulating groups. researchgate.net This provides a modular approach to building a library of probes with diverse photophysical properties.
The adaptable structure of quinazoline derivatives makes them excellent scaffolds for biosensors that respond to specific environmental changes with a detectable fluorescent signal.
Metal Ion Detection: Quinazoline-based chemosensors have been developed for the highly sensitive and selective detection of various metal ions. These probes often work through a "turn-on" or "turn-off" fluorescence mechanism upon binding to the target ion. For example, derivatives have been synthesized to detect Fe³⁺, Cu²⁺, Ni²⁺, and Zn²⁺ in aqueous media. tandfonline.comnih.govnih.govtandfonline.com A quinazoline-based sensor for Cu(II) was found to operate via a metal-assisted ring-opening mechanism, leading to the formation of a Schiff base complex and quenching of fluorescence. nih.gov Another probe demonstrated the ability to detect Al³⁺, Cr³⁺, and Fe³⁺ through enhanced fluorescence emission. rsc.org
| Quinazoline-Based Sensor | Target Ion | Detection Limit | Response Mechanism |
| 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one | Fe³⁺ | 0.0366 µg/mL | Fluorescence Quenching |
| (E)-2-benzamido-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide | Ni²⁺, Zn²⁺ | 7.9 nM (Ni²⁺), 7.5 nM (Zn²⁺) | Colorimetric shift (Ni²⁺, Zn²⁺), "Turn-on" fluorescence (Zn²⁺) |
| 6-phenol-2-yl-(5,6-dihydrobenzimidazo[1,2-c])quinazoline | Cu²⁺ | ~1 µM | Metal-assisted ring-opening and fluorescence quenching |
| 6-furyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline | Al³⁺, Cr³⁺, Fe³⁺ | ~1 µM | Enhanced fluorescence emission |
Enzyme Activity Monitoring: Activatable fluorescent probes are powerful tools for studying enzyme dynamics in living systems. rsc.org These probes are designed to be "off" (non-fluorescent) until they are acted upon by a specific enzyme, which cleaves a quenching group or induces a conformational change that "turns on" the fluorescence. While specific probes based on this compound have not been detailed, the scaffold is suitable for such designs. A recognition sequence for a target enzyme could be attached to the quinazoline core, positioning a quencher to suppress its fluorescence. Enzymatic cleavage would release the quencher, restoring fluorescence and allowing for real-time monitoring of enzyme activity. nih.govmdpi.com
pH Sensing: Certain quinazoline derivatives exhibit sensitivity to pH changes, functioning as colorimetric and luminescent pH sensors. researchgate.netresearchgate.net For instance, arylvinyl-substituted quinazolines have shown potential in this area. benthamdirect.comresearchgate.net Probes containing an NH structure have demonstrated a sudden enhancement in fluorescence intensity in alkaline solutions (pH 9-11). rsc.org This property is valuable for imaging cellular compartments with distinct pH values, such as lysosomes, or for industrial applications requiring monitoring of alkaline conditions. rsc.orgmdpi.com
Exploration of Quinazolines in Luminescent Materials Research and Optoelectronic Applications
The application of quinazoline derivatives extends beyond biological imaging to the field of materials science, particularly in the development of optoelectronic devices. benthamdirect.comresearchgate.netresearchgate.net Their inherent luminescence and tunable electronic properties make them attractive components for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. benthamdirect.comresearchgate.net
The incorporation of quinazoline fragments into π-extended conjugated systems is a valuable strategy for creating novel optoelectronic materials. benthamdirect.comresearchgate.net The electroluminescent properties of aryl-substituted quinazolines with these extended systems have proven to be particularly important. benthamdirect.comresearchgate.net A key approach involves using metal-catalyzed cross-coupling reactions to introduce fragments like carbazole, triphenylamine, or benzimidazole onto the quinazoline framework. researchgate.net This strategy allows for the fabrication of materials with specific properties, such as those used in white OLEDs and highly efficient red phosphorescent OLEDs. benthamdirect.comresearchgate.netresearchgate.net The this compound scaffold is an ideal starting material for such syntheses, with the bromo-substituent providing a reactive site for building these complex, high-performance materials. benthamdirect.comresearchgate.net
Furthermore, some benzimidazo[1,2-c]quinazoline derivatives exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) activity. researchgate.netnih.gov These molecules are weakly fluorescent in solution but become highly emissive in an aggregated or solid state, a property highly desirable for fabricating bright and efficient OLEDs. researchgate.net
Utilization of Quinazoline Scaffolds in the Design of Chemical Biology Probes for Specific Biological Targets
The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. researchgate.netnih.gov This versatility has led to its extensive use in designing targeted therapeutic agents and chemical biology probes. mdpi.comnih.govmdpi.com By modifying the substituents at various positions, researchers can fine-tune the selectivity and potency of these molecules for specific targets, such as enzymes, receptors, or nucleic acid structures. researchgate.net
Examples of targeted quinazoline-based probes and inhibitors include:
Kinase Inhibitors: Many clinically approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are quinazoline derivatives that target epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com Chemical probes based on this scaffold can be designed to visualize EGFR activity or screen for new inhibitors.
Receptor Ligands: As mentioned, fluorescent probes have been developed from the quinazoline scaffold to bind selectively to α1-Adrenergic Receptors, enabling their visualization in cells. nih.gov
G-Quadruplex Stabilizers: Novel quinazoline-based compounds have been designed that can stabilize G-quadruplex DNA structures, which are considered promising targets for cancer therapy. acs.org
The this compound core provides a rigid and synthetically accessible framework for developing such targeted probes. The specific substitution pattern on the 2-phenyl ring can be crucial for establishing selective interactions within the binding pocket of a target protein, while the quinazoline core itself provides key hydrogen bonding and π-stacking interactions.
Future Perspectives and Emerging Research Avenues
Design and Synthesis of Multi-Targeting Quinazoline (B50416) Derivatives for Complex Biological Systems
The paradigm of "one-drug, one-target" is increasingly being replaced by a multi-target approach, especially for complex diseases like cancer and neurodegenerative disorders. nih.gov Quinazoline derivatives are well-suited for this strategy due to their versatile scaffold, which allows for modifications at various positions to interact with multiple biological targets simultaneously. acs.orgekb.eg
The design of these multi-targeting agents involves a rational approach, often combining structural features of known inhibitors for different targets into a single quinazoline-based molecule. acs.org For instance, researchers have successfully designed quinazoline derivatives that act as dual inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth factor Receptor (VEGFR), or EGFR and Histone Deacetylases (HDAC), which are crucial in cancer progression. ekb.eg This strategy aims to achieve synergistic effects, enhance therapeutic efficacy, and potentially overcome drug resistance.
Recent studies have demonstrated the rational design and synthesis of quinazoline derivatives as multitargeted ligands for conditions like Alzheimer's disease, targeting enzymes such as human cholinesterase (hChE) and human β-secretase (hBACE-1). nih.govacs.org The synthesis of these complex molecules often requires multi-step reaction sequences to incorporate the necessary pharmacophoric features for interacting with diverse biological targets.
Table 1: Examples of Multi-Targeting Quinazoline Derivatives and Their Targets
| Quinazoline Derivative Type | Target 1 | Target 2 | Therapeutic Area |
|---|---|---|---|
| Quinazoline-hybrids | EGFR | VEGFR | Cancer |
| Substituted Quinazolines | hChE | hBACE-1 | Alzheimer's Disease nih.gov |
Integration of Artificial Intelligence and Machine Learning in Accelerating Quinazoline Research and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. ijpsjournal.comijettjournal.org In the context of quinazoline research, these computational tools are being employed in various stages, from target identification to lead optimization. nih.govnih.gov
Computer-Aided Drug Design (CADD) techniques, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, are instrumental in understanding the interactions between quinazoline derivatives and their biological targets. ijper.orgresearchgate.net These methods allow researchers to predict the binding affinity and selectivity of novel compounds, thereby guiding the design of more potent and specific inhibitors. nih.gov For example, 3D-QSAR models have been successfully used to elucidate the structural requirements for the inhibitory activity of pyrazolo[4,3-h]quinazoline derivatives against Cyclin-Dependent Kinase 2 (CDK2). elsevierpure.com
Furthermore, AI algorithms can analyze vast datasets to identify novel drug candidates and predict their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govijper.org This in silico screening significantly reduces the time and cost associated with traditional experimental methods, allowing for a more efficient exploration of the vast chemical space of quinazoline derivatives. mdpi.com
Development of Novel and Sustainable Synthetic Strategies for Complex Quinazoline Architectures
The synthesis of complex quinazoline derivatives often involves multi-step procedures that can be time-consuming and generate significant chemical waste. Consequently, there is a growing emphasis on developing novel, efficient, and sustainable synthetic methodologies. rsc.org Green chemistry principles are increasingly being incorporated into the synthesis of quinazolines to minimize environmental impact. tandfonline.comresearchgate.net
Key developments in this area include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.org This technique has been successfully applied to various steps in quinazoline synthesis.
Metal-Free Synthesis: To avoid the use of potentially toxic and expensive metal catalysts, researchers are exploring metal-free synthetic routes. One such approach involves a four-component reaction using simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide to construct the quinazoline core. rsc.org
One-Pot Reactions: These reactions, where multiple synthetic steps are carried out in a single reaction vessel, improve efficiency and reduce waste. nih.gov Various one-pot procedures have been developed for the synthesis of substituted quinazolines. mdpi.com
Use of Greener Solvents: The replacement of volatile organic solvents with more environmentally benign alternatives, such as deep eutectic solvents or even water, is a key aspect of green quinazoline synthesis. tandfonline.comnih.gov
These sustainable strategies not only make the synthesis of complex quinazolines more environmentally friendly but also more cost-effective and scalable. nih.gov
Exploration of Uncharted Biological Targets and Novel Mechanisms beyond Current Understanding
While quinazoline derivatives are well-known for their activity against targets like EGFR, there is a vast and largely unexplored landscape of other potential biological targets. wisdomlib.orgmdpi.com The unique chemical structure of the quinazoline scaffold allows for versatile modifications, making it a privileged structure capable of interacting with a wide array of biological molecules. mdpi.com
Current research is focused on identifying and validating novel targets for quinazoline-based compounds in various diseases. nih.gov This includes exploring their potential as:
Antiviral agents: Recent studies have identified quinazoline derivatives with potent antiviral efficacy against coronaviruses, functioning at the early stages of infection. nih.gov
Antimicrobial agents: The emergence of drug-resistant microbes has spurred research into new antimicrobial agents, and quinazoline derivatives have shown promising potential in this area. nih.govrphsonline.com
Anti-inflammatory agents: Certain quinazoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential for treating inflammatory diseases. wisdomlib.org
The discovery of these new biological activities often leads to the elucidation of novel mechanisms of action. Understanding how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. mdpi.comresearchgate.net
Advancements in High-Throughput Analytical Characterization of Complex Quinazoline Systems
The synthesis of diverse libraries of quinazoline derivatives necessitates the use of advanced and high-throughput analytical techniques for their characterization. These methods are essential for confirming the structure, purity, and physicochemical properties of the synthesized compounds.
A combination of sophisticated analytical techniques is typically employed:
Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and UV-Visible (UV-Vis) spectroscopy are fundamental for elucidating the molecular structure of quinazoline derivatives. orientjchem.orgresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity. orientjchem.org High-throughput mass spectrometry is becoming increasingly important in drug discovery for rapid screening and analysis. embopress.org
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compounds, which is an important parameter for their potential development as drugs. orientjchem.org
These advanced analytical methods provide a comprehensive characterization of complex quinazoline systems, ensuring the quality and reliability of the data generated in biological and pharmacological studies. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Bromo-2-fluorophenyl)quinazoline, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Routes :
- Cyclocondensation : React 4-bromo-2-fluorobenzaldehyde with anthranilic acid derivatives under acidic conditions to form the quinazoline core. highlights analogous cyclization steps using chalcones with hydrazine hydrate .
- Cross-Coupling : Utilize palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce bromo/fluoro substituents post-quinazoline formation, as seen in derivatives from and .
- Optimization :
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to enhance cyclization efficiency.
- Catalyst Screening : Test Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions to improve yields.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure products, as described in (39.5% yield) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what are the key spectral markers?
Methodological Answer:
- 1H NMR :
- Aromatic protons appear as doublets or triplets in δ 7.2–8.5 ppm. reports δ 8.2 ppm for quinazoline C-H protons .
- Fluorine coupling (J = 8–12 Hz) splits adjacent protons.
- LC-MS :
- Molecular ion peak [M+H]+ at m/z 318.1 (calculated for C₁₄H₈BrFN₂). lists LC-MS data for related compounds .
- Elemental Analysis :
- Validate C, H, N content (e.g., C: 72.27%, H: 5.16%, N: 16.86% in ) .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data (e.g., NMR, LC-MS) and X-ray crystallographic results when characterizing derivatives?
Methodological Answer:
- Validation Workflow :
- Re-refinement : Use SHELXL () to re-analyze crystallographic data, adjusting thermal parameters and occupancy factors .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify misassignments.
- Multi-Technique Cross-Check : Overlay ORTEP-3 molecular diagrams () with NMR-derived structures to resolve stereochemical ambiguities .
- Case Study : resolved a 0.05 Å bond-length discrepancy via high-resolution data (R factor = 0.048) .
Q. What strategies are effective in minimizing by-product formation during the cyclization step of quinazoline synthesis?
Methodological Answer:
- Reagent Optimization :
- Replace DMSO/I₂ () with milder agents like POCl₃ to reduce halogenated by-products .
- Use microwave-assisted synthesis to shorten reaction times and suppress side reactions.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve regioselectivity. achieved >90% purity using DMSO/CuCl₂ for cyclization .
- In-Situ Monitoring : Track reaction progress via TLC or HPLC to terminate at optimal conversion.
Q. How do substituents on the quinazoline core influence electronic properties, and what computational methods predict these effects?
Methodological Answer:
- Impact of Substituents :
- Computational Tools :
- *DFT (B3LYP/6-31G)**: Calculate charge distribution and frontier orbitals (e.g., Gaussian, ORCA).
- Molecular Docking : Predict binding affinities for biological targets using AutoDock Vina.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
